2-[(dimethylamino)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one
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Overview
Description
2-[(Dimethylamino)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one is a complex organic compound with a unique structure that includes a carbazole core. Carbazoles are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic electronics, and materials science.
Preparation Methods
The synthesis of 2-[(dimethylamino)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one typically involves multi-step reactions. One common method includes the condensation of a carbazole derivative with dimethylformamide dimethyl acetal (DMF-DMA) under controlled conditions . The reaction conditions often require specific temperatures and solvents to ensure the desired product’s formation. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
2-[(Dimethylamino)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of different oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Scientific Research Applications
2-[(Dimethylamino)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 2-[(dimethylamino)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the compound’s derivatives .
Comparison with Similar Compounds
2-[(Dimethylamino)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one can be compared with other similar compounds such as:
3-[(Dimethylamino)methylidene]furan-2(3H)-thiones: These compounds share a similar dimethylaminomethylidene group but differ in their core structure.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: This compound also contains a dimethylamino group and is used in peptide synthesis and other applications.
The uniqueness of this compound lies in its carbazole core, which imparts specific properties and applications not found in other similar compounds.
Properties
IUPAC Name |
2-(dimethylaminomethylidene)-4,9-dihydro-3H-carbazol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-17(2)9-10-7-8-12-11-5-3-4-6-13(11)16-14(12)15(10)18/h3-6,9,16H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOMNKDELFYTQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1CCC2=C(C1=O)NC3=CC=CC=C23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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